molecular formula C16H21N3O3S3 B2958661 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1396687-35-6

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2958661
CAS RN: 1396687-35-6
M. Wt: 399.54
InChI Key: NMKMJIJOIANUEE-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H21N3O3S3 and its molecular weight is 399.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism in Humans

  • Orexin 1 and 2 Receptor Antagonist : A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, identified as SB-649868, provides insights into its pharmacokinetics in humans. This compound, while not identical, shares a pharmacological target space with the compound , indicating potential applications in sleep disorders such as insomnia. The study detailed the elimination pathways and metabolite profiles, crucial for understanding the drug's behavior in the body (Renzulli et al., 2011).

Antimicrobial and Anticancer Properties

  • Antibacterial Study : Compounds synthesized from a similar structural framework demonstrated moderate to significant antibacterial activity. This suggests potential applications in developing new antimicrobial agents against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Anticancer Agents : Another research avenue explored the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. Such studies indicate the compound's potential utility in cancer therapy, particularly due to its ability to inhibit cancer cell proliferation (Rehman et al., 2018).

Molecular Interaction and Design

  • Cannabinoid Receptor Antagonists : The molecular interaction and design of cannabinoid receptor antagonists highlight the significance of structural analogs in understanding receptor binding and activity modulation. These findings contribute to the broader knowledge of receptor-ligand interactions and potential therapeutic applications in conditions influenced by the cannabinoid system (Shim et al., 2002).

Mechanism of Action

properties

IUPAC Name

1-methylsulfonyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S3/c1-11-14(24-16(18-11)13-4-3-9-23-13)10-17-15(20)12-5-7-19(8-6-12)25(2,21)22/h3-4,9,12H,5-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKMJIJOIANUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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